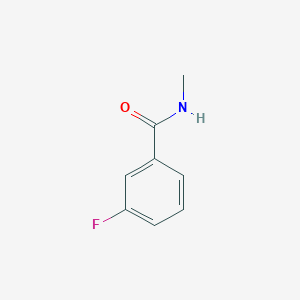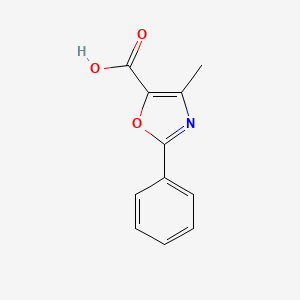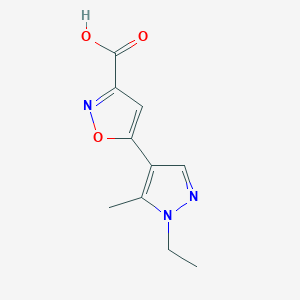
5-(1-ethyl-5-methyl-1H-pyrazol-4-yl)isoxazole-3-carboxylic acid
Overview
Description
5-(1-ethyl-5-methyl-1H-pyrazol-4-yl)isoxazole-3-carboxylic acid is a chemical compound with the molecular formula C10H11N3O3 and a molecular weight of 221.22 . It is a solid substance at room temperature .
Molecular Structure Analysis
The molecular structure of this compound includes a pyrazole ring attached to an isoxazole ring via a carbon atom. The pyrazole ring carries an ethyl and a methyl group, while the isoxazole ring carries a carboxylic acid group .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, pyrazole compounds are known for their versatility in chemical reactions. They are often used as scaffolds in the synthesis of bioactive chemicals .Physical And Chemical Properties Analysis
This compound is a solid at room temperature. It has a molecular weight of 221.22 . More specific physical and chemical properties like melting point, boiling point, and solubility are not available in the retrieved data.Scientific Research Applications
. It can be used to study protein interactions, post-translational modifications, and protein stability.
Antileishmanial Activity
In the field of parasitology, this compound has shown potential in antileishmanial activity. It has been studied for its efficacy in inhibiting the growth of parasites responsible for leishmaniasis, a disease caused by protozoan parasites .
Antimalarial Evaluation
The compound has been evaluated for its antimalarial properties. It’s been part of studies aiming to discover new treatments for malaria, a life-threatening disease caused by Plasmodium parasites .
Antimicrobial Potential
Research has indicated that derivatives of this compound exhibit antimicrobial potential. They have been tested against various microbial strains to assess their effectiveness in treating infections .
Cancer Treatment
The structure of this compound suggests its potential application in cancer treatment. Its ability to interact with biological systems could be harnessed to develop new chemotherapeutic agents .
Antiviral Properties
Compounds with similar structures have been shown to possess antiviral properties. This suggests that 5-(1-ethyl-5-methyl-1H-pyrazol-4-yl)isoxazole-3-carboxylic acid could be explored for its potential to inhibit viral replication and treat viral infections .
Anti-inflammatory Applications
The anti-inflammatory properties of this compound could be significant in the development of new drugs to treat inflammation-related disorders. Its efficacy in reducing inflammation can be a vital area of research .
Drug Synthesis
Lastly, this compound can serve as a building block in the synthesis of various drugs. Its chemical structure allows for modifications that can lead to the creation of new pharmacologically active molecules .
Mechanism of Action
Target of Action
It is known that pyrazole-bearing compounds, which include 5-(1-ethyl-5-methyl-1h-pyrazol-4-yl)-isoxazole-3-carboxylic acid, have diverse pharmacological effects .
Mode of Action
Pyrazole derivatives are known to interact with multiple receptors, which could suggest a similar mechanism for this compound .
Biochemical Pathways
Pyrazole derivatives are known to have diverse biological activities, suggesting that they may affect multiple pathways .
Result of Action
Pyrazole derivatives are known to have diverse biological activities, suggesting that they may have multiple effects at the molecular and cellular level .
properties
IUPAC Name |
5-(1-ethyl-5-methylpyrazol-4-yl)-1,2-oxazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O3/c1-3-13-6(2)7(5-11-13)9-4-8(10(14)15)12-16-9/h4-5H,3H2,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICZFVKOUEQVVPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)C2=CC(=NO2)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30424452 | |
| Record name | 5-(1-ethyl-5-methyl-1H-pyrazol-4-yl)isoxazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30424452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1-ethyl-5-methyl-1H-pyrazol-4-yl)isoxazole-3-carboxylic acid | |
CAS RN |
957487-32-0 | |
| Record name | 5-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)-3-isoxazolecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=957487-32-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(1-ethyl-5-methyl-1H-pyrazol-4-yl)isoxazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30424452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



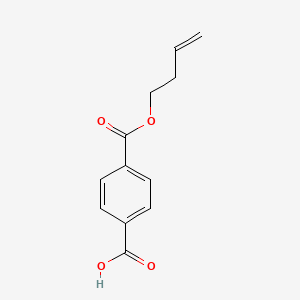
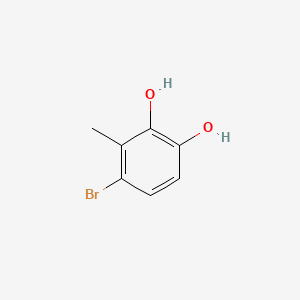
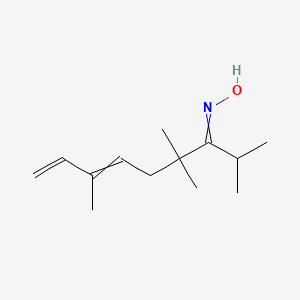
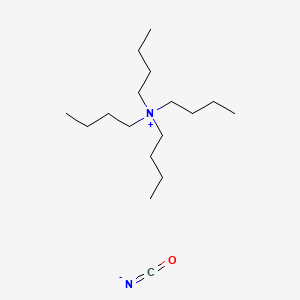
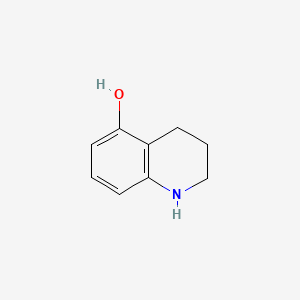
![2-[Methyl(prop-2-enyl)amino]ethanol](/img/structure/B1599160.png)
![3-[(2-Chloro-6-fluorobenzyl)oxy]-4-methoxybenzaldehyde](/img/structure/B1599161.png)





